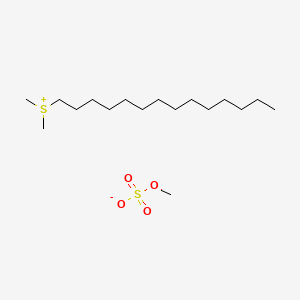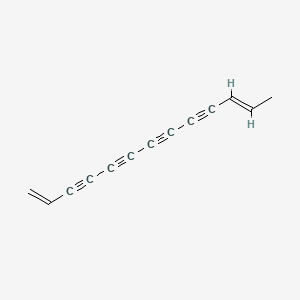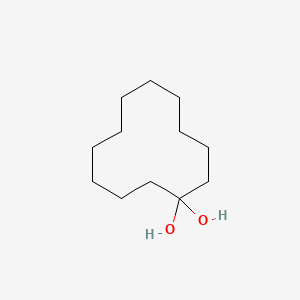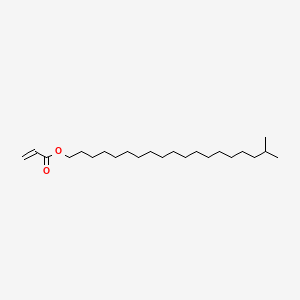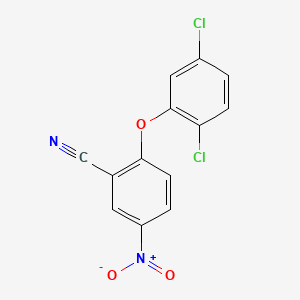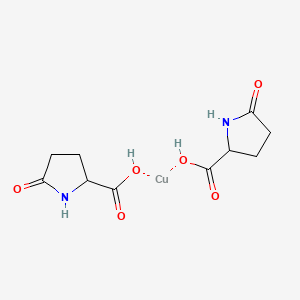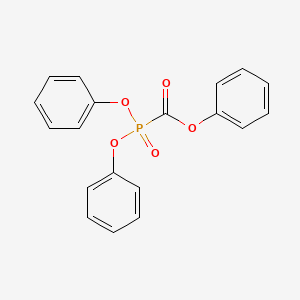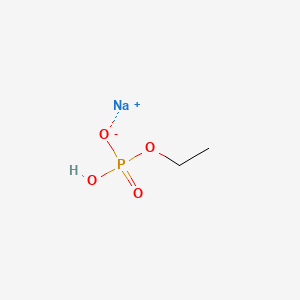
Phosphoric acid, ethyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, ethyl ester, sodium salt is an organophosphorus compound that belongs to the class of phosphate esters. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in biochemical processes and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, ethyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl phosphate.
Neutralization: The ethyl phosphate is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with controlled reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, ethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and ethanol.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or other nucleophiles are used.
Major Products
Hydrolysis: Produces phosphoric acid and ethanol.
Oxidation: Produces higher oxidation state phosphorus compounds.
Substitution: Produces various substituted phosphate esters.
Scientific Research Applications
Phosphoric acid, ethyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in biochemical studies, particularly in the study of phosphorylation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of phosphoric acid, ethyl ester, sodium salt involves its ability to participate in phosphorylation reactions. It acts as a phosphate donor in biochemical processes, transferring its phosphate group to various substrates. This process is crucial in cellular signaling and energy transfer pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, methyl ester, sodium salt
- Phosphoric acid, propyl ester, sodium salt
- Phosphoric acid, butyl ester, sodium salt
Uniqueness
Phosphoric acid, ethyl ester, sodium salt is unique due to its specific alkyl group (ethyl), which imparts distinct chemical properties and reactivity compared to other phosphate esters. Its solubility, reactivity, and role in biochemical processes make it particularly valuable in various applications.
Properties
CAS No. |
85497-01-4 |
|---|---|
Molecular Formula |
C2H6NaO4P |
Molecular Weight |
148.03 g/mol |
IUPAC Name |
sodium;ethyl hydrogen phosphate |
InChI |
InChI=1S/C2H7O4P.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5);/q;+1/p-1 |
InChI Key |
RLDJXCABWJNFSN-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




